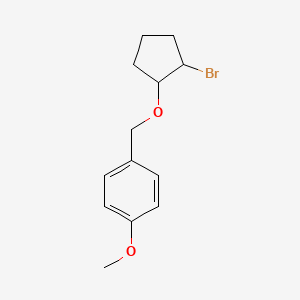

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene

Description

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

1-[(2-bromocyclopentyl)oxymethyl]-4-methoxybenzene |

InChI |

InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)9-16-13-4-2-3-12(13)14/h5-8,12-13H,2-4,9H2,1H3 |

InChI Key |

JEGRDSVMXHRFPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2CCCC2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene typically involves the following steps:

Bromination of Cyclopentane: Cyclopentane is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromocyclopentane.

Formation of Oxymethyl Intermediate: The 2-bromocyclopentane is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 2-bromocyclopentylmethanol.

Etherification: The 2-bromocyclopentylmethanol is then reacted with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of 1-(((2-Hydroxycyclopentyl)oxy)methyl)-4-methoxybenzene.

Oxidation: Formation of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzoic acid.

Reduction: Formation of 1-(((2-Cyclopentyl)oxy)methyl)-4-methoxybenzene.

Scientific Research Applications

1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Critical Analysis of Key Differences

Biological Activity

The compound 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene , also known as a bromocyclopentyl ether derivative, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- A bromocyclopentyl group, which may influence its interaction with biological targets.

- A methoxybenzene moiety that can enhance lipophilicity and facilitate membrane penetration.

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 273.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that brominated compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Mechanism of Action : The compound may interact with specific signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines.

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of similar compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis.

- Research Findings : In models of neurodegeneration, compounds with similar structures have shown to reduce neuronal cell death and improve cognitive function.

The biological activity of this compound is likely due to its ability to modulate various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.

- Receptor Interaction : The compound could bind to specific receptors, altering their signaling cascades and leading to therapeutic effects.

Table 2: Potential Molecular Targets

| Target Type | Example |

|---|---|

| Enzymes | Cyclooxygenase (COX), LOX |

| Receptors | Estrogen Receptor, NF-kB |

Q & A

Q. What are the recommended synthetic methodologies for 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene?

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts alkylation : Reacting 4-methoxybenzene derivatives with brominated cyclopentyl intermediates under Lewis acid catalysis (e.g., AlCl₃) .

- Substitution reactions : Using 2-bromocyclopentanol as a precursor, followed by coupling with a methoxybenzene derivative via Mitsunobu or Williamson ether synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are recommended for isolating the final product .

Q. How can researchers characterize the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromocyclopentyl group (δ ~3.5–4.5 ppm for Br-C-O-CH₂) and methoxybenzene (δ ~3.8 ppm for OCH₃) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₅BrO₂, ~291.06 g/mol).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the stability and handling protocols for this compound?

- Stability : Stable in neutral aqueous solutions (pH 5–9) but hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in amber vials to prevent photodegradation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes .

Advanced Research Questions

Q. How can contradictory data in substitution reaction yields be resolved?

Contradictions may arise from solvent polarity or nucleophile strength . For example:

- Polar aprotic solvents (e.g., DMF) enhance reactivity of bromocyclopentyl groups but may increase side reactions.

- Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor desired products in stereoselective reactions .

Mitigation : Conduct kinetic studies (e.g., time-resolved NMR) and optimize reaction parameters (temperature, catalyst loading) .

Q. What experimental strategies can elucidate its bioactivity in medicinal chemistry?

- Binding assays : Screen against cancer-related targets (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .

- Metabolic profiling : Incubate with liver microsomes to identify metabolites via LC-MS/MS. The bromine atom may slow hepatic clearance, enhancing bioavailability .

- In vitro cytotoxicity : Test on HeLa or MCF-7 cell lines with IC₅₀ determination via MTT assays .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent replacement : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF instead of dichloromethane .

- Catalyst recycling : Immobilize Lewis acids (e.g., Fe³⁺-clay) for reusable catalytic systems .

- Waste reduction : Employ flow chemistry to minimize excess reagents and improve atom economy .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in cyclopentyl ring functionalization?

Discrepancies may stem from:

- Steric effects : Bulky substituents on the cyclopentyl ring favor equatorial over axial bromine positioning.

- Electronic factors : Electron-withdrawing groups (e.g., methoxy) direct electrophilic attacks to specific carbons.

Resolution : Perform DFT calculations (e.g., Gaussian 09) to model transition states and validate with X-ray crystallography .

Methodological Recommendations

Q. What analytical techniques are critical for studying its reactivity in materials science?

- X-ray photoelectron spectroscopy (XPS) : Analyze Br 3d binding energy to assess halogen bonding in polymer matrices .

- DSC/TGA : Monitor thermal stability (decomposition >200°C) for applications in high-temperature materials .

Future Research Directions

- Enantioselective synthesis : Develop chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric cyclopentyl functionalization .

- Cross-coupling reactions : Explore Suzuki-Miyaura couplings to incorporate aryl/heteroaryl groups for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.